5-Bromo-3-chloro-2-fluorobenzoyl chloride

Übersicht

Beschreibung

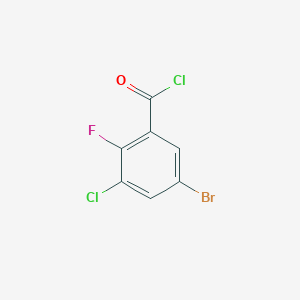

5-Bromo-3-chloro-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-fluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride. One common method includes the following steps:

Chlorination: Benzoyl chloride is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Bromination: The chlorinated product is then brominated using bromine in the presence of a catalyst like iron(III) bromide.

Fluorination: Finally, the brominated product is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-chloro-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.

Major Products Formed

Nucleophilic Substitution: The major products are substituted benzoyl derivatives, such as benzamides, benzyl alcohols, and benzyl thiols.

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Bromo-3-chloro-2-fluorobenzoyl chloride serves as an important intermediate in the synthesis of complex organic molecules. Its halogen substituents facilitate various nucleophilic substitution reactions, allowing for the formation of diverse derivatives that are crucial in organic chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of bioactive molecules. Its reactivity enables the synthesis of pharmaceutical compounds that may exhibit therapeutic effects against various diseases. Research has focused on its potential as a building block for drug candidates targeting specific biological pathways.

Agrochemicals

The compound finds applications in the agrochemical industry as well. It is used in the synthesis of pesticides and herbicides, contributing to agricultural productivity by providing effective solutions for pest management .

Biological Studies

This compound is employed in biochemical assays and studies involving protein modifications. Its ability to react with nucleophiles makes it useful for probing biological interactions and pathways, thereby aiding in the understanding of complex biological systems .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. Through nucleophilic substitution reactions with various amines, researchers successfully produced several amide derivatives that exhibited promising cytotoxic activity against cancer cell lines.

Case Study 2: Agrochemical Development

In another case, this compound was utilized to synthesize a new class of herbicides designed to target specific weed species while minimizing impact on crops. The synthesized compounds showed enhanced efficacy compared to existing herbicides, showcasing the practical application of this intermediate in agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzoyl chloride depends on its application. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds, altering the function of the biomolecule and affecting cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-chloro-3-fluorobenzoyl chloride: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

5-Bromo-2-fluorobenzonitrile: Another fluorinated benzoyl derivative used in organic synthesis.

1-Bromo-3-chloro-5-fluorobenzene: A related compound used as an intermediate in the synthesis of various organic molecules.

Uniqueness

5-Bromo-3-chloro-2-fluorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .

Biologische Aktivität

5-Bromo-3-chloro-2-fluorobenzoyl chloride is an organic compound with the molecular formula C₇H₂BrCl₂FO and a molar mass of approximately 271.9 g/mol. This compound features a benzoyl chloride functional group, characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring. The unique halogen substitution pattern may impart distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Basic Characteristics

- Molecular Formula: C₇H₂BrCl₂FO

- Molar Mass: 271.9 g/mol

- Density: 1.834 g/cm³

- Boiling Point: Approximately 269.6 °C

Structural Features

The structure of this compound includes:

- A benzene ring substituted with bromine at the 5-position, chlorine at the 3-position, and fluorine at the 2-position.

- An acyl chloride functional group, which is reactive towards nucleophiles.

Pharmacological Profiles

Research indicates that compounds with similar halogen substitutions often exhibit significant biological activities. The presence of halogens can influence a compound's lipophilicity, metabolic stability, and interactions with biological targets. For instance, studies have shown that halogenated compounds can act as inhibitors for various enzymes and receptors.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with different nucleophiles. These studies help elucidate its potential as a building block for more complex molecules in medicinal chemistry. The compound's interactions with biological targets are being explored to assess its pharmacological profiles.

Case Studies

-

Mutagenicity Testing:

- Similar compounds have been evaluated for genetic toxicity using models such as Drosophila and Salmonella. For instance, genetic toxicity evaluations have indicated that certain fluorinated benzoyl chlorides can induce mutations, suggesting potential risks associated with their use in pharmaceuticals .

- Synthesis of Bioactive Molecules:

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₇H₂BrCl₂FO | Unique halogen substitution pattern |

| 2-Bromo-3-chloro-5-fluorobenzoyl chloride | C₇H₂BrCl₂FO | Similar substitution pattern but different positions |

| 2,4-Dichloro-5-fluorobenzoyl chloride | C₇H₂Cl₃F | Contains two chlorine atoms at different positions |

The uniqueness of this compound lies in its specific halogen substitution pattern, which may impart distinct chemical properties and biological activities compared to these similar compounds.

Eigenschaften

IUPAC Name |

5-bromo-3-chloro-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIHTIMJXAWNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.